molecular formula C27H28BrF3N2O B1366409 N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide CAS No. 95088-20-3

N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide

Cat. No. B1366409
CAS RN: 95088-20-3
M. Wt: 533.4 g/mol
InChI Key: LOCWWLLFHKDFLF-KFGLDPKJSA-M
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Description

N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide (TFMB) is a quaternary ammonium salt that has been widely used in scientific research for its unique properties. TFMB is a chiral molecule that can selectively bind to certain receptors, making it a valuable tool for studying biological processes. In

Scientific Research Applications

  • Catalytic Applications :

    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide has been utilized in phase-transfer catalysis. For example, it has been used in asymmetric alkylation reactions, where it acts as an efficient catalyst (Jin, Zhao, & Chen, 2018). This demonstrates its potential in facilitating chemical reactions that require specific orientation or alignment of molecules.
    • It has also been employed in the asymmetric epoxidation of α,β-unsaturated ketones, showcasing its effectiveness in producing epoxides, which are valuable in various chemical syntheses (Arai, Tsuge, & Shioiri, 1998).
  • Synthesis of Chiral Compounds :

    • This compound has been used in the synthesis of chiral molecules, such as amino acid derivatives. The enantioselective synthesis facilitated by this catalyst is crucial for producing compounds with specific three-dimensional configurations, which is important in fields like pharmaceuticals and materials science (Itsuno, Yamamoto, & Takata, 2014).
  • Organocatalysis :

    • It has been found effective as an organocatalyst in various chemical reactions, including the sulpha-Michael addition to α,β-unsaturated carbonyl scaffolds (Kalaria, Avalani, & Raval, 2016). This showcases its versatility in organic synthesis.
  • Research in Medicinal Chemistry :

    • This compound has been used in the design and evaluation of selective butyrylcholinesterase inhibitors, highlighting its potential application in the treatment of neurodegenerative diseases (Bosak et al., 2018).
  • Miscellaneous Applications :

    • Its utility extends to other areas such as the preparation of chiral phenylalanine derivatives, showcasing its broad applicability in synthetic chemistry (Mazón, Chinchilla, Nájera, Guillena, Kreiter, Gebbink, & Koten, 2002).

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCWWLLFHKDFLF-KFGLDPKJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1C[N+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465305
Record name N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95088-20-3
Record name N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Trifluoromethylbenzyl)cinchoninium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the main applications of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide as a catalyst?

A1: this compound serves as a chiral phase-transfer catalyst in various asymmetric reactions. These include, but are not limited to:

  • Asymmetric alkylations []
  • Amino acid synthesis []
  • Hydroxylations []
  • Michael additions []
  • Robinson annulations []

Q2: Are there any known issues with the purity of commercially available this compound?

A3: Yes, commercially available this compound can contain varying amounts (0-25 mol%, typically around 15 mol%) of its dihydro analog as an impurity []. Researchers should be aware of this potential impurity and consider purification methods if necessary.

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